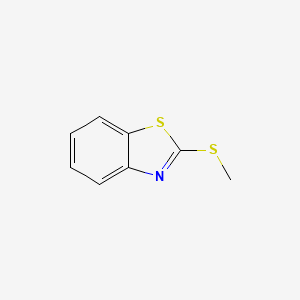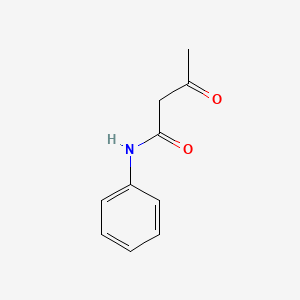
Quinoline-5,8-diamine
Vue d'ensemble
Description
Quinoline-5,8-diamine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quinolines, including Quinoline-5,8-diamine derivatives, are significant in cancer drug discovery due to their anticancer activities and ability to inhibit various cancer drug targets. They show effectiveness in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair (Solomon & Lee, 2011).
This compound derivatives are also explored for their antimicrobial activities. A study on the synthesis and characterization of novel quinoline-based imidazoles showed these compounds possess significant antimicrobial properties (Vodela & Chakravarthula, 2016).
In terms of basicity and chemical properties, Quinolino[7,8-h]quinoline derivatives, related to this compound, have been studied for their superbasic nature and potential in modifying basicity through functionalization (Rowlands et al., 2020).
This compound and its derivatives have been used as chemosensors, especially in the detection of explosive compounds like 2,4,6-trinitrophenol (TNP). This showcases their application in chemical sensing and environmental monitoring (Halder et al., 2018).
The compound has also been involved in studies focusing on hydrogenation processes in organic chemistry, showing its versatility in chemical reactions (Luo, He, & Fan, 2016).
A significant application of this compound is found in the synthesis and investigation of their antiproliferative activity against tumor cell lines, indicating potential in cancer treatment (Podeszwa et al., 2007).
This compound derivatives have been identified as targets in the human purine binding proteome, offering insights into the mechanism of action of drugs used in treating malaria, arthritis, and lupus (Graves et al., 2002).
The synthesis and therapeutic potential of quinoline derivatives, including this compound, have been extensively researched due to their presence in numerous biological compounds with varied pharmacological activities (Narwal, Kumar, & Verma, 2017).
In green chemistry, quinolines, including this compound, are of interest due to their biological activities and the drive towards more sustainable and environmentally friendly synthesis methods (Nainwal et al., 2019).
Propriétés
IUPAC Name |
quinoline-5,8-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFRBECAJLHOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-4-((((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonamido)benzenesulfonamide](/img/structure/B7728305.png)
![N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide](/img/structure/B7728312.png)

![3-[(2-chlorophenyl)methyl]-1H-benzimidazol-3-ium-2-sulfonate](/img/structure/B7728325.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-((phenylthio)methyl)furan-2-carboxamide](/img/structure/B7728362.png)
![2,4-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7728369.png)
![2,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7728377.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine](/img/structure/B7728382.png)
![(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B7728391.png)
![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B7728392.png)
![(2E)-N-(3-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide](/img/structure/B7728396.png)

